Japonicones D

Description

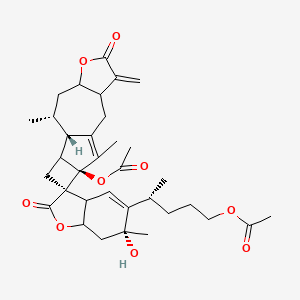

Japonicones D is a dimeric sesquiterpene isolated from Inula japonica Thunb., a plant traditionally used in East Asian medicine for its anti-inflammatory and antitumor properties . Structurally, it belongs to the rare class of labdane diterpenoids, characterized by a fused bicyclic skeleton with two ketone carbonyl groups at C-3 and C-7, a feature that enhances its bioactivity . Pharmacological studies demonstrate its potent inhibition of prostaglandin E₂ (PGE₂) production in LPS-stimulated RAW264.7 macrophages, with an IC₅₀ of 8.62–30.71 μM, comparable to the reference drug acetaminophen (IC₅₀ = 5.79 μM) .

Properties

IUPAC Name |

[(4R)-4-[(6'R,9R,10S,13R,14S)-14-acetyloxy-6'-hydroxy-6',9,15-trimethyl-4-methylidene-2',5-dioxospiro[6-oxatetracyclo[8.5.0.03,7.011,14]pentadec-1(15)-ene-13,3'-7,7a-dihydro-3aH-1-benzofuran]-5'-yl]pentyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O9/c1-16(9-8-10-40-20(5)35)24-13-25-28(15-32(24,7)39)42-31(38)33(25)14-26-29-17(2)11-27-22(18(3)30(37)41-27)12-23(29)19(4)34(26,33)43-21(6)36/h13,16-17,22,25-29,39H,3,8-12,14-15H2,1-2,4-7H3/t16-,17-,22?,25?,26?,27?,28?,29-,32-,33+,34-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGJPGSOZRPPED-ZQRISZSZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3=C(C4(C(C13)CC45C6C=C(C(CC6OC5=O)(C)O)C(C)CCCOC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2C(CC3=C([C@]4(C([C@H]13)C[C@@]45C6C=C([C@](CC6OC5=O)(C)O)[C@H](C)CCCOC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Japonicones D can be isolated from the aerial parts of Inula japonica through a series of extraction and purification steps. The process typically involves:

Extraction: The plant material is extracted using solvents such as ethanol or methanol.

Fractionation: The crude extract is then subjected to fractionation using techniques like liquid-liquid extraction or column chromatography.

Purification: The fractions containing japonicones are further purified using preparative high-performance liquid chromatography (HPLC).

Industrial Production Methods

While there is limited information on the large-scale industrial production of japonicones D, the methods used in laboratory settings can be scaled up. This would involve optimizing the extraction and purification processes to handle larger quantities of plant material and solvents.

Chemical Reactions Analysis

Types of Reactions

Japonicones D undergoes various chemical reactions, including:

Oxidation: This reaction can modify the lactone ring or other functional groups in the molecule.

Reduction: This reaction can reduce double bonds or other reactive sites in the molecule.

Substitution: This reaction can introduce new functional groups into the molecule, enhancing its bioactivity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield saturated compounds .

Scientific Research Applications

Chemistry: It serves as a model compound for studying the reactivity and synthesis of sesquiterpene lactones.

Industry: It can be used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

Japonicones D exerts its effects through multiple molecular targets and pathways:

Anticancer Activity: It inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Table 1: Structural and Bioactive Properties of Japonicones D and Analogous Compounds

Structural Differentiation

- Ketone Positioning: Unlike Inulanolide A and Absinthiin, which feature lactone rings, Japonicones D is distinguished by its dual ketone groups at C-3 and C-7, a rarity in labdane diterpenoids .

- Dimerization: Japonicones D exists as a dimer, whereas Handelin and Pre-schisanartanin B are monomeric, impacting their solubility and membrane permeability .

- Skeletal Rigidity: The fused bicyclic core of Japonicones D enhances conformational stability compared to the flexible germacranolide skeleton of Handelin .

Pharmacological Contrasts

- Anti-inflammatory Activity: Japonicones D outperforms Inulanolide A in PGE₂ suppression, likely due to ketone-mediated COX-2 enzyme interaction . Absinthiin, however, exhibits stronger cytotoxicity, suggesting divergent biological targets .

- Therapeutic Scope: Pre-schisanartanin B shows superior antiviral activity, while Handelin’s antifungal properties highlight the functional diversity within sesquiterpenoid analogs .

Q & A

Q. How can researchers ensure reproducibility in Japonicones D studies when working with natural product extracts?

- Methodological Answer : Document exact plant sources (voucher specimens deposited in herbaria), extraction protocols (solvent ratios, temperatures), and chromatographic conditions (column specifications, gradient profiles). Share raw spectra and chromatograms via repositories like Zenodo. Collaborate with third-party labs for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.